molecular formula C11H13NO3 B2409673 Methyl 5-cyclopropyl-2-methoxynicotinate CAS No. 888499-96-5

Methyl 5-cyclopropyl-2-methoxynicotinate

Cat. No.: B2409673
CAS No.: 888499-96-5
M. Wt: 207.229
InChI Key: AECOKCNEJKTNQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-cyclopropyl-2-methoxynicotinate is a chemical compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol It is a derivative of nicotinic acid, featuring a cyclopropyl group and a methoxy group attached to the nicotinate structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-cyclopropyl-2-methoxynicotinate typically involves the esterification of 5-cyclopropyl-2-methoxynicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-cyclopropyl-2-methoxynicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The methoxy and cyclopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions may involve nucleophiles like amines or halides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 5-cyclopropyl-2-methoxynicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-cyclopropyl-2-methoxynicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and methoxy groups may enhance its binding affinity and specificity for these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • Methyl nicotinate
  • Ethyl 5-cyclopropyl-2-methoxynicotinate
  • Methyl 5-cyclopropyl-2-hydroxynicotinate

Comparison: Methyl 5-cyclopropyl-2-methoxynicotinate is unique due to the presence of both cyclopropyl and methoxy groups, which confer distinct chemical properties and reactivity compared to its analogs. These structural features may enhance its stability, solubility, and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

methyl 5-cyclopropyl-2-methoxypyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-14-10-9(11(13)15-2)5-8(6-12-10)7-3-4-7/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECOKCNEJKTNQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C2CC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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